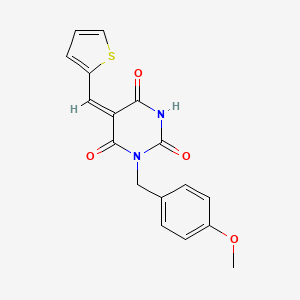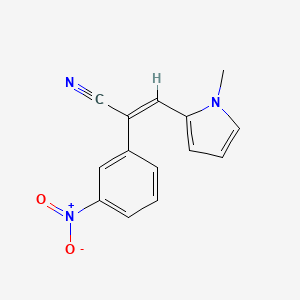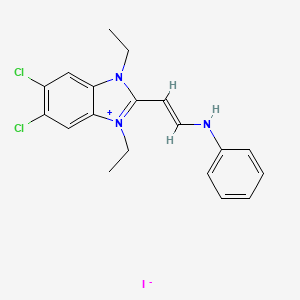![molecular formula C18H22N4O B5295334 2-[4-(mesitylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5295334.png)
2-[4-(mesitylcarbonyl)-1-piperazinyl]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(mesitylcarbonyl)-1-piperazinyl]pyrimidine, also known as MPP, is a chemical compound that has gained attention in the scientific community due to its potential pharmacological properties. MPP belongs to the class of pyrimidine derivatives, which are widely used in medicinal chemistry for their diverse biological activities. In
Aplicaciones Científicas De Investigación
2-[4-(mesitylcarbonyl)-1-piperazinyl]pyrimidine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-[4-(mesitylcarbonyl)-1-piperazinyl]pyrimidine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, 2-[4-(mesitylcarbonyl)-1-piperazinyl]pyrimidine has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurological research, 2-[4-(mesitylcarbonyl)-1-piperazinyl]pyrimidine has been demonstrated to have neuroprotective effects by reducing oxidative stress and inflammation.
Mecanismo De Acción
The mechanism of action of 2-[4-(mesitylcarbonyl)-1-piperazinyl]pyrimidine is not fully understood, but it is believed to involve the inhibition of various signaling pathways, such as the PI3K/Akt and NF-κB pathways. 2-[4-(mesitylcarbonyl)-1-piperazinyl]pyrimidine has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects
2-[4-(mesitylcarbonyl)-1-piperazinyl]pyrimidine has been found to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-tumor properties. 2-[4-(mesitylcarbonyl)-1-piperazinyl]pyrimidine has also been shown to modulate the activity of various enzymes, such as caspases and matrix metalloproteinases, which are involved in cell death and tissue remodeling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[4-(mesitylcarbonyl)-1-piperazinyl]pyrimidine for lab experiments is its high degree of purity, which ensures reproducibility and accuracy of results. 2-[4-(mesitylcarbonyl)-1-piperazinyl]pyrimidine is also relatively stable, making it easy to handle and store. However, one of the limitations of 2-[4-(mesitylcarbonyl)-1-piperazinyl]pyrimidine is its low solubility in water, which can make it challenging to administer in in vivo experiments.
Direcciones Futuras
Future research on 2-[4-(mesitylcarbonyl)-1-piperazinyl]pyrimidine could focus on exploring its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Further studies could also investigate the pharmacokinetics and toxicity of 2-[4-(mesitylcarbonyl)-1-piperazinyl]pyrimidine in animal models to determine its suitability for clinical use. Additionally, the development of new analogs of 2-[4-(mesitylcarbonyl)-1-piperazinyl]pyrimidine could lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Conclusion
In conclusion, 2-[4-(mesitylcarbonyl)-1-piperazinyl]pyrimidine is a promising compound with potential therapeutic applications in various diseases. Its efficient synthesis method, high degree of purity, and diverse biological activities make it an attractive target for further research. Future studies could focus on exploring its pharmacokinetics, toxicity, and developing new analogs to improve its pharmacological properties.
Métodos De Síntesis
The synthesis of 2-[4-(mesitylcarbonyl)-1-piperazinyl]pyrimidine involves the reaction of mesityl isocyanate with piperazine and 2-chloropyrimidine in the presence of a base catalyst. The resulting compound is purified through recrystallization to obtain a white solid with a high degree of purity. The yield of the synthesis process is around 70%, making it an efficient method for producing 2-[4-(mesitylcarbonyl)-1-piperazinyl]pyrimidine on a large scale.
Propiedades
IUPAC Name |
(4-pyrimidin-2-ylpiperazin-1-yl)-(2,4,6-trimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-13-11-14(2)16(15(3)12-13)17(23)21-7-9-22(10-8-21)18-19-5-4-6-20-18/h4-6,11-12H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OASSLDOHJJIFHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)N2CCN(CC2)C3=NC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Pyrimidin-2-yl)piperazin-1-yl](2,4,6-trimethylphenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S*,4S*,5R*)-5-(3-chlorophenyl)-1-methyl-4-({[(3-methylpyridin-2-yl)methyl]amino}carbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B5295258.png)

![N-(3-{4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-1-methyl-3-oxopropyl)acetamide](/img/structure/B5295267.png)

![N-isopropyl-1-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxamide](/img/structure/B5295278.png)
![1-[3-(4-bromophenyl)acryloyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5295300.png)
![(3R*,3aR*,7aR*)-1-(2-furoyl)-3-(3-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5295307.png)
![N-(3-chlorophenyl)-2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5295311.png)
![N-benzyl-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea](/img/structure/B5295319.png)
![N-(2-furylmethyl)-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide](/img/structure/B5295324.png)
![7-{[2-(hydroxymethyl)-1H-benzimidazol-5-yl]carbonyl}-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5295327.png)
![2,2-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}propanamide](/img/structure/B5295345.png)
![5-[(2-methoxyethyl)amino]-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5295349.png)
